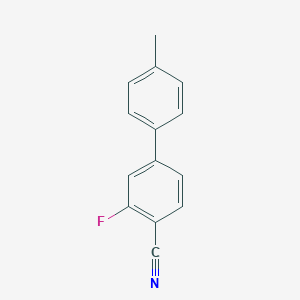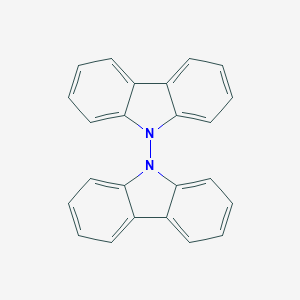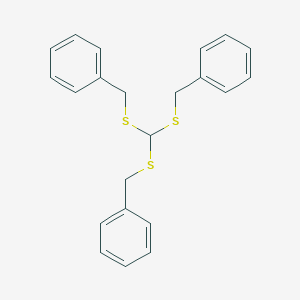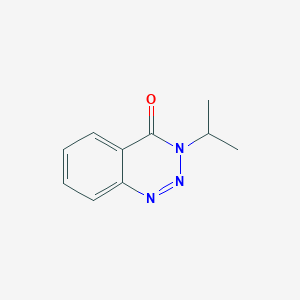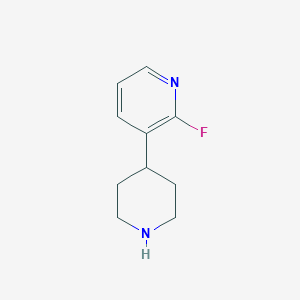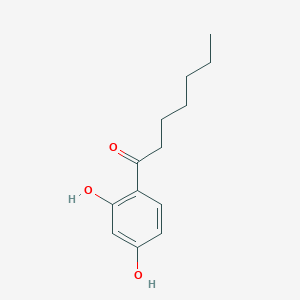
1-(2,4-Dihydroxyphenyl)heptan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)heptan-1-one, also known as DHK, is a synthetic compound that has been the subject of scientific research for its potential therapeutic properties. DHK is a derivative of the natural compound curcumin, which is found in turmeric, a spice commonly used in Indian cuisine. DHK has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects.
作用機序
The exact mechanism of action of 1-(2,4-Dihydroxyphenyl)heptan-1-one is not well understood, but it is thought to work through a variety of pathways. 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. 1-(2,4-Dihydroxyphenyl)heptan-1-one may also work by scavenging free radicals and reducing oxidative stress. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to modulate the activity of certain enzymes that are involved in neurodegenerative processes.
生化学的および生理学的効果
1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cellular damage caused by free radicals. 1-(2,4-Dihydroxyphenyl)heptan-1-one has also been shown to improve cognitive function and memory in animal models. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to have anti-cancer properties, although more research is needed to fully understand this effect.
実験室実験の利点と制限
1-(2,4-Dihydroxyphenyl)heptan-1-one has a number of advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 1-(2,4-Dihydroxyphenyl)heptan-1-one is also stable and can be stored for long periods of time without degradation. However, there are also limitations to using 1-(2,4-Dihydroxyphenyl)heptan-1-one in laboratory experiments. It is not a natural compound, which means that its effects may not be fully understood. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one may have off-target effects that could complicate experimental results.
将来の方向性
There are a number of future directions for research on 1-(2,4-Dihydroxyphenyl)heptan-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to have neuroprotective effects, and more research is needed to determine whether it could be useful in the treatment of conditions such as Alzheimer's and Parkinson's. Another area of interest is 1-(2,4-Dihydroxyphenyl)heptan-1-one's anti-cancer properties. Further research is needed to fully understand this effect and to determine whether 1-(2,4-Dihydroxyphenyl)heptan-1-one could be used as a cancer treatment. Finally, more research is needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)heptan-1-one and to determine how it can be optimized for therapeutic use.
合成法
1-(2,4-Dihydroxyphenyl)heptan-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The yield and purity of 1-(2,4-Dihydroxyphenyl)heptan-1-one can be optimized through careful control of reaction conditions.
科学的研究の応用
1-(2,4-Dihydroxyphenyl)heptan-1-one has been the subject of numerous scientific studies for its potential therapeutic properties. It has been studied for its anti-inflammatory effects, which may be useful in the treatment of conditions such as arthritis and inflammatory bowel disease. 1-(2,4-Dihydroxyphenyl)heptan-1-one has also been shown to have antioxidant properties, which may help to prevent cellular damage caused by free radicals. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one has been studied for its neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
27883-47-2 |
|---|---|
製品名 |
1-(2,4-Dihydroxyphenyl)heptan-1-one |
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
1-(2,4-dihydroxyphenyl)heptan-1-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-12(15)11-8-7-10(14)9-13(11)16/h7-9,14,16H,2-6H2,1H3 |
InChIキー |
RXDIDNDIEUCKLE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)C1=C(C=C(C=C1)O)O |
正規SMILES |
CCCCCCC(=O)C1=C(C=C(C=C1)O)O |
その他のCAS番号 |
27883-47-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



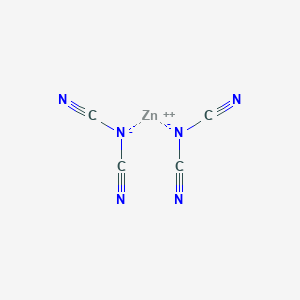
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
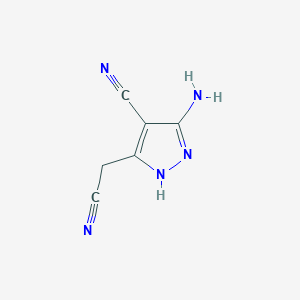
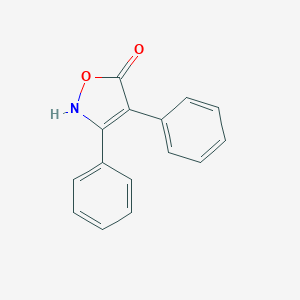
![Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate](/img/structure/B186252.png)
